
5-Methylideneheptan-1-ol
Description
5-Methylideneheptan-1-ol is a branched primary alcohol characterized by a methylidene group (-CH₂-) at the fifth carbon of a seven-carbon chain. The methylidene group may confer unique reactivity, such as susceptibility to addition reactions, while the hydroxyl group enables hydrogen bonding and solubility in polar solvents.
However, analogous compounds (e.g., amino alcohols, bicyclic derivatives) in the evidence offer insights into methodologies for comparative analysis .
Properties
Molecular Formula |
C8H16O |
---|---|
Molecular Weight |
128.21 g/mol |
IUPAC Name |
5-methylideneheptan-1-ol |
InChI |
InChI=1S/C8H16O/c1-3-8(2)6-4-5-7-9/h9H,2-7H2,1H3 |
InChI Key |
WAQNPLPBSRVNBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)CCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylideneheptan-1-ol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 5-Methylidenehept-1-ene. This reaction typically uses borane (BH3) or a borane complex as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum on carbon can be used to facilitate the hydroboration step, while continuous flow reactors may be employed to optimize reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Methylideneheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 5-Methylideneheptanal or further to 5-Methylideneheptanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 5-Methylheptan-1-ol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens (e.g., chlorine or bromine) using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed:
Oxidation: 5-Methylideneheptanal, 5-Methylideneheptanoic acid.
Reduction: 5-Methylheptan-1-ol.
Substitution: 5-Methylideneheptyl chloride or bromide.
Scientific Research Applications
5-Methylideneheptan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the study of metabolic pathways involving alcohols and their derivatives.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anti-inflammatory properties, is ongoing.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its pleasant odor and reactivity.
Mechanism of Action
The mechanism by which 5-Methylideneheptan-1-ol exerts its effects depends on the specific application. In chemical reactions, the hydroxyl group can participate in hydrogen bonding, nucleophilic substitution, and oxidation-reduction processes. The methylidene group provides a site for electrophilic addition reactions, making the compound versatile in synthetic chemistry.
Comparison with Similar Compounds
5-(Diethylamino)pentan-1-ol (CAS 2683-57-0)
- Structure: A five-carbon chain with a terminal hydroxyl group and a diethylamino substituent at the fifth carbon.
- The absence of a methylidene group limits its reactivity in cycloaddition or polymerization reactions.
5-(Dimethylamino)pent-2-en-1-ol
- Structure: Features a double bond at the second carbon and a dimethylamino group at the fifth carbon.
- Properties :
- Key Differences: The unsaturated backbone and amino substituent differentiate its applications in material science, whereas this compound’s methylidene group may favor different reaction pathways.
5-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)pentan-1-ol (CAS 93892-54-7)
- Structure : Incorporates a bicyclic terpene-derived group, increasing steric hindrance and rigidity .
- Properties :
- Molecular Formula : C₁₄H₂₄O (larger molar mass: 208.34 g/mol vs. hypothetical ~130 g/mol for this compound).
- Applications : Likely used in specialty chemicals due to its complex structure.
- Key Differences : The bicyclic system drastically alters solubility and reactivity compared to linear alcohols like this compound.
Comparative Data Table
Methodological Considerations
Systematic comparisons of chemical compounds rely on meta-analytic frameworks (e.g., Cochrane Handbook ) to synthesize data across studies. For this compound, future research should prioritize:
- Experimental Data : Solubility, boiling point, and reaction profiles.
- Toxicity Studies: Analogous to safety protocols for 5-(Diethylamino)pentan-1-ol .
- Application Trials: Inspired by material science uses of 5-(Dimethylamino)pent-2-en-1-ol .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.